N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide
Description
N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-methoxybenzoyl group and an ethylmethanesulfonamide moiety. Its unique structure lends itself to diverse chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-23-15-11-12(6-7-14(15)17)16(20)19-10-4-3-5-13(19)8-9-18-24(2,21)22/h6-7,11,13,18H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKAGSTUPNOWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCCCC2CCNS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving piperidine-4-carboxylic acid and various halogen derivatives . The 4-chloro-3-methoxybenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-chloro-3-methoxybenzoyl chloride and an appropriate catalyst . Finally, the ethylmethanesulfonamide moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives .
Scientific Research Applications
N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,6-dichloro-2-piperidin-4-yl-benzoimidazol-1-ylmethyl)-benzyl]-ethane-1,2-diamine
- 4-amino-5-chloro-N-{(3R,4S)-1-ethyl-1H-pyrazol-4-yl}phenyl}methanesulfonamide
- Methyl {4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate
Uniqueness
N-[2-[1-(4-chloro-3-methoxybenzoyl)piperidin-2-yl]ethyl]methanesulfonamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methanesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
